Cas no 56560-68-0 (Chloro(fluoro)methanesulfonamide)

Chloro(fluoro)methanesulfonamide 化学的及び物理的性質
名前と識別子
-
- 56560-68-0
- chloro(fluoro)methanesulfonamide
- EN300-27148153
- Chloro(fluoro)methanesulfonamide
-
- インチ: 1S/CH3ClFNO2S/c2-1(3)7(4,5)6/h1H,(H2,4,5,6)
- InChIKey: HXRXAXOWIZDFQM-UHFFFAOYSA-N
- ほほえんだ: ClC(F)S(N)(=O)=O
計算された属性
- せいみつぶんしりょう: 146.9557054g/mol
- どういたいしつりょう: 146.9557054g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 7
- 回転可能化学結合数: 1
- 複雑さ: 136
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 68.5Ų
Chloro(fluoro)methanesulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27148153-0.05g |
chloro(fluoro)methanesulfonamide |
56560-68-0 | 95.0% | 0.05g |
$1560.0 | 2025-03-20 | |
Enamine | EN300-27148153-10.0g |
chloro(fluoro)methanesulfonamide |
56560-68-0 | 95.0% | 10.0g |
$7988.0 | 2025-03-20 | |
Enamine | EN300-27148153-1.0g |
chloro(fluoro)methanesulfonamide |
56560-68-0 | 95.0% | 1.0g |
$1857.0 | 2025-03-20 | |
Enamine | EN300-27148153-5.0g |
chloro(fluoro)methanesulfonamide |
56560-68-0 | 95.0% | 5.0g |
$5387.0 | 2025-03-20 | |
Enamine | EN300-27148153-10g |
chloro(fluoro)methanesulfonamide |
56560-68-0 | 10g |
$7988.0 | 2023-09-11 | ||
Enamine | EN300-27148153-1g |
chloro(fluoro)methanesulfonamide |
56560-68-0 | 1g |
$1857.0 | 2023-09-11 | ||
Enamine | EN300-27148153-2.5g |
chloro(fluoro)methanesulfonamide |
56560-68-0 | 95.0% | 2.5g |
$3641.0 | 2025-03-20 | |
Enamine | EN300-27148153-5g |
chloro(fluoro)methanesulfonamide |
56560-68-0 | 5g |
$5387.0 | 2023-09-11 | ||
Enamine | EN300-27148153-0.25g |
chloro(fluoro)methanesulfonamide |
56560-68-0 | 95.0% | 0.25g |
$1708.0 | 2025-03-20 | |
Enamine | EN300-27148153-0.1g |
chloro(fluoro)methanesulfonamide |
56560-68-0 | 95.0% | 0.1g |
$1635.0 | 2025-03-20 |
Chloro(fluoro)methanesulfonamide 関連文献
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
Chloro(fluoro)methanesulfonamideに関する追加情報
Chloro(fluoro)methanesulfonamide (CAS No. 56560-68-0): An Overview of Its Properties, Applications, and Recent Research Advances
Chloro(fluoro)methanesulfonamide (CAS No. 56560-68-0) is a versatile compound with significant applications in the fields of chemistry, biology, and pharmaceuticals. This compound, also known as 2-chloro-1,1-difluoro-N-methylmethanesulfonamide, is characterized by its unique molecular structure and chemical properties, making it a valuable reagent in various synthetic processes and biological studies.
The molecular formula of Chloro(fluoro)methanesulfonamide is C2H3ClF2NOS, and its molecular weight is approximately 179.59 g/mol. The compound is a colorless to pale yellow liquid at room temperature and exhibits a boiling point of around 80°C at 10 mmHg. Its solubility in water is limited, but it dissolves well in organic solvents such as dichloromethane, acetone, and ethanol.
One of the key features of Chloro(fluoro)methanesulfonamide is its reactivity. It functions as an electrophilic reagent and can participate in a variety of chemical reactions, including nucleophilic substitution, addition reactions, and elimination processes. This reactivity makes it an important intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
In the pharmaceutical industry, Chloro(fluoro)methanesulfonamide has been explored for its potential as a building block in the synthesis of novel drugs. Recent research has focused on its use in the development of antiviral agents, particularly against RNA viruses such as influenza and coronaviruses. Studies have shown that compounds derived from Chloro(fluoro)methanesulfonamide can inhibit viral replication by interfering with key viral enzymes or pathways.
Beyond its applications in drug discovery, Chloro(fluoro)methanesulfonamide has also been investigated for its role in biological systems. Researchers have explored its effects on cellular processes such as protein synthesis and signal transduction. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of Chloro(fluoro)methanesulfonamide can modulate the activity of specific kinases involved in cancer cell proliferation.
The environmental impact of Chloro(fluoro)methanesulfonamide has also been a subject of interest. While it is generally considered to have low toxicity to humans and animals when used under controlled conditions, its persistence and potential for bioaccumulation are areas that require further investigation. Environmental scientists are working to understand the fate and behavior of this compound in natural systems to ensure its safe use in industrial applications.
In terms of safety and handling, Chloro(fluoro)methanesulfonamide should be stored in tightly sealed containers away from heat sources and incompatible materials. Personal protective equipment such as gloves and goggles should be worn when handling this compound to minimize exposure risks.
Recent advancements in synthetic methods have improved the efficiency and selectivity of reactions involving Chloro(fluoro)methanesulfonamide. For example, a novel catalytic system developed by researchers at the University of California has shown enhanced yields and reduced side products when synthesizing derivatives from this compound. This breakthrough has significant implications for large-scale production processes in the pharmaceutical industry.
In conclusion, Chloro(fluoro)methanesulfonamide (CAS No. 56560-68-0) is a multifaceted compound with a wide range of applications in chemistry, biology, and pharmaceuticals. Its unique properties make it an essential reagent in synthetic chemistry and a promising candidate for drug development. Ongoing research continues to uncover new possibilities for this versatile compound, highlighting its importance in modern scientific endeavors.
56560-68-0 (Chloro(fluoro)methanesulfonamide) 関連製品
- 1353952-08-5(N-(Pyrrolidin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride)
- 1260951-67-4(2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[(3-methylphenyl)methyl]acetamide)
- 946286-38-0(4-3-(2H-1,3-benzodioxol-5-yloxy)propanesulfonylpiperazine-1-carbaldehyde)
- 1269152-08-0(1-{3-(aminomethyl)phenylmethyl}pyrrolidin-2-one hydrochloride)
- 1806805-35-5(2,6-Dibromo-4-(difluoromethyl)pyridin-3-ol)
- 5147-24-0(7-chloro-5-methyl-1H-Indole-2-carboxylic acid)
- 2229535-43-5(5-(3-methoxyazetidin-3-yl)methyl-1-methyl-1H-1,3-benzodiazole)
- 1520325-01-2(1-(3-fluoro-4-methoxyphenyl)-2,2-dimethylcyclopropan-1-amine)
- 2228600-18-6(1-(3-ethoxy-2-hydroxyphenyl)ethane-1,2-diol)
- 363134-99-0(D-arabino-Hex-1-enitol, 1,5-anhydro-6-bromo-2,6-dideoxy-, 3,4-diacetate)




